molecular formula C9H5BrFNO2 B1415533 6-Bromo-3-cyano-2-fluorophenylacetic acid CAS No. 1806849-07-9

6-Bromo-3-cyano-2-fluorophenylacetic acid

Cat. No.: B1415533
CAS No.: 1806849-07-9
M. Wt: 258.04 g/mol
InChI Key: GWJVDIHOZDTKQY-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-fluorophenylacetic acid is a synthetic organic compound with the molecular formula C9H5BrFNO2 . It is a white solid that serves as an important building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-2-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-fluorophenylacetic acid depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of bromine, cyano, and fluorine groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyano-2-fluorophenylacetic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the phenylacetic acid backbone.

Properties

IUPAC Name

2-(6-bromo-3-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-2-1-5(4-12)9(11)6(7)3-8(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJVDIHOZDTKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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